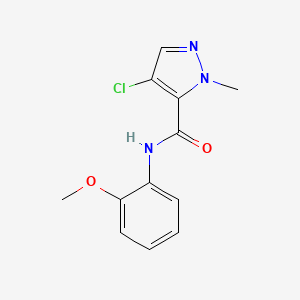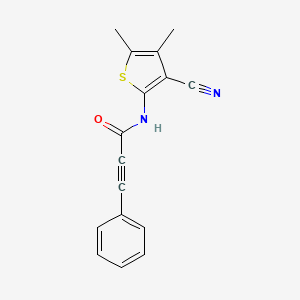![molecular formula C20H18F3N3O3 B5442510 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. This compound is known for its ability to modulate the activity of certain receptors in the brain, which has led to investigations into its potential use as a treatment for various neurological disorders.
Mécanisme D'action
The mechanism of action of 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its ability to bind to and modulate the activity of certain receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which results in the modulation of neurotransmitter release and subsequent changes in brain activity.
Biochemical and Physiological Effects:
Studies have shown that 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has a number of biochemical and physiological effects. These include changes in neurotransmitter release, alterations in brain activity, and changes in behavior. Specifically, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its ability to modulate the activity of specific receptors in the brain. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential use as a treatment for anxiety and depression in humans. Additionally, this compound may have applications in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Further research is needed to fully elucidate the potential therapeutic properties of this compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of cinnamic acid with 2-nitro-4-(trifluoromethyl)aniline in the presence of a catalyst. This reaction produces an intermediate product, which is then reacted with piperazine to yield the final compound.
Applications De Recherche Scientifique
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to modulate the activity of certain receptors in the brain, particularly the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
(E)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)16-7-8-17(18(14-16)26(28)29)24-10-12-25(13-11-24)19(27)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVANVJTWNLPH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-pyrimido[5,4-a]pyrrolizine-9-carbonitrile](/img/structure/B5442427.png)

![N,N-dimethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-carboxamide](/img/structure/B5442454.png)
![methyl 4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5442458.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5442466.png)
![2-methyl-3-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5442487.png)


![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![7-(1-methylethylidene)-3-{[(2-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5442550.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)